molecular formula C17H11N3O3 B5737754 N-(3-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-(3-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B5737754
M. Wt: 305.29 g/mol
InChI Key: MFWSFFGAMVNJHM-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, commonly known as CDIA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CDIA is a derivative of isoindolinone, a heterocyclic compound that has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of CDIA is not fully understood. However, studies have suggested that CDIA may exert its biological effects through various molecular targets, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. CDIA has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. CDIA has also been shown to inhibit the phosphorylation of Akt and ERK, two key proteins in the PI3K/Akt and MAPK pathways, respectively.
Biochemical and Physiological Effects
CDIA has been found to have various biochemical and physiological effects. CDIA has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), two markers of oxidative stress, in LPS-stimulated macrophages. CDIA has also been found to increase the levels of glutathione (GSH), a key antioxidant, in glutamate-stimulated neuronal cells. In addition, CDIA has been shown to decrease the levels of lactate dehydrogenase (LDH), a marker of cell damage, in hydrogen peroxide-stimulated neuronal cells.

Advantages and Limitations for Lab Experiments

CDIA has several advantages for lab experiments. CDIA is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. CDIA is also stable and can be stored for long periods of time without degradation. However, CDIA has some limitations for lab experiments. CDIA has low solubility in water, which may limit its use in some assays. CDIA also has low bioavailability, which may limit its use in in vivo studies.

Future Directions

There are several future directions for the research on CDIA. One possible direction is to investigate the potential of CDIA as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another possible direction is to explore the potential of CDIA as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to elucidate the mechanism of action of CDIA and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

CDIA can be synthesized using a multi-step process starting from 3-cyanophenylboronic acid and 3-bromo-2-hydroxybenzaldehyde. The first step involves the reaction of 3-cyanophenylboronic acid with 2,4,5-trichlorophenyl isocyanate to form 3-cyanophenyl isocyanate. The second step involves the reaction of 3-cyanophenyl isocyanate with 3-bromo-2-hydroxybenzaldehyde to form CDIA.

Scientific Research Applications

CDIA has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. CDIA has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. CDIA has also been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In addition, CDIA has been shown to protect against neurotoxicity induced by glutamate and hydrogen peroxide.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3/c18-9-11-4-3-5-12(8-11)19-15(21)10-20-16(22)13-6-1-2-7-14(13)17(20)23/h1-8H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWSFFGAMVNJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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